

# A Technical Guide to Tetramethylrhodamine-5-isothiocyanate (5-TRITC)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetramethylrhodamine-5-isothiocyanate*

Cat. No.: *B149028*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Tetramethylrhodamine-5-isothiocyanate** (5-TRITC) is a high-quality, amine-reactive fluorescent dye belonging to the rhodamine family of dyes. It is widely utilized in biological research for the fluorescent labeling of proteins, antibodies, and nucleic acids. Its isothiocyanate group readily reacts with primary amine groups on target biomolecules to form stable thiourea bonds. 5-TRITC is valued for its bright red-orange fluorescence, high quantum yield, and relatively mild conjugation conditions, making it an essential tool for various detection and imaging applications.<sup>[1][2]</sup>

## Core Properties of 5-TRITC

The fundamental chemical and physical properties of 5-TRITC are summarized in the table below, providing a quick reference for laboratory use.

| Property                | Value   | References  |
|-------------------------|---|---|
| Molecular Weight        | 443.52 g/mol  | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Molecular Formula       | C <sub>25</sub> H <sub>21</sub> N <sub>3</sub> O <sub>3</sub> S | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Excitation Maximum (Ex) | ~553-557 nm   | <a href="#">[4]</a> <a href="#">[7]</a>   |
| Emission Maximum (Em)   | ~575-576 nm   | <a href="#">[4]</a> <a href="#">[7]</a>   |
| Appearance              | Dark red or brown powder  | <a href="#">[1]</a> <a href="#">[6]</a>   |
| Solubility              | Soluble in DMSO and DMF   | <a href="#">[4]</a> <a href="#">[8]</a>   |

## Experimental Protocol: Fluorescent Labeling of Proteins with 5-TRITC

This protocol outlines a standard procedure for the covalent conjugation of 5-TRITC to a target protein. The methodology is optimized to ensure efficient labeling while preserving the biological activity of the protein.

### Materials and Reagents

- 5-TRITC
- Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 9.0
- Purification column (e.g., Sephadex G-25)
- Stop reagent (e.g., hydroxylamine or Tris)

### Procedure

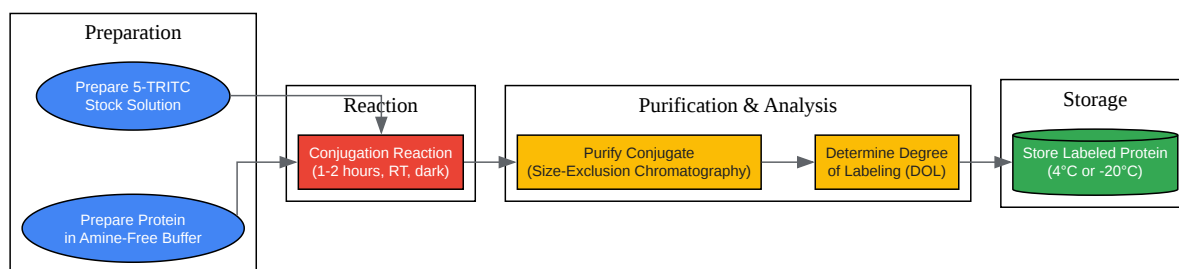
- Protein Preparation:

- Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.
- 5-TRITC Stock Solution Preparation:
  - Immediately before use, dissolve 5-TRITC in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution.
- Conjugation Reaction:
  - Slowly add the 5-TRITC stock solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking during incubation can improve labeling efficiency.
- Stopping the Reaction (Optional):
  - To terminate the labeling reaction, a small molecule with a primary amine, such as hydroxylamine or Tris, can be added to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
- Purification of the Labeled Protein:
  - Separate the fluorescently labeled protein from the unreacted dye and other reaction byproducts using a size-exclusion chromatography column, such as Sephadex G-25.
  - Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.4).
  - Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is the labeled protein.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TRITC (~555 nm).

- The DOL can be calculated using the Beer-Lambert law, which relates absorbance to concentration.
- Storage:
  - Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protein labeling protocol using 5-TRITC.



[Click to download full resolution via product page](#)

Figure 1: Workflow for Protein Labeling with 5-TRITC.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 2. 5-TRITC | Tetramethylrhodamine-5-isothiocyanate | Dye | TargetMol [targetmol.com]

- 3.  $\geq 85\%$  purity, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. abpbio.com [abpbio.com]
- 5. Tetramethylrhodamine-5-isothiocyanate | 80724-19-2 | FT146888 [biosynth.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [A Technical Guide to Tetramethylrhodamine-5-isothiocyanate (5-TRITC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149028#tetramethylrhodamine-5-isothiocyanate-molecular-weight-and-formula]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)